molecular formula C22H32N4OS B1230763 1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea

1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea

Cat. No. B1230763
M. Wt: 400.6 g/mol
InChI Key: NKMVYFQPPRRHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Applications in Cancer Research

Synthesis and Anticancer Activity 1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea and its derivatives have been synthesized and investigated for their anticancer properties. A study by Siddig et al. (2021) highlighted the synthesis of urea and thiourea derivatives containing a benzimidazole group. These compounds demonstrated promising anticancer activity against breast cancer cell lines, with some inducing apoptosis through caspase-3/7 activation, suggesting their potential as therapeutic agents in cancer treatment (Siddig et al., 2021).

Molecular Structure and Characterization

Crystal Structure Analysis The crystal structure of related compounds has been analyzed to understand their conformation and molecular arrangement. Ozbey et al. (2001) conducted an X-ray crystallographic analysis of a related compound, providing detailed information on bond lengths, angles, and the overall molecular geometry. Such studies are crucial for confirming the predicted structure from chemical and spectral analysis and understanding the compounds' physical properties (Ozbey et al., 2001).

Biological and Antimicrobial Activities

Evaluation of Biological Activities These compounds have also been evaluated for their biological activities. For instance, some derivatives have been synthesized and tested for their antimicrobial properties against various bacterial and fungal pathogens, showcasing their potential in developing new antimicrobial agents (Rajanarendar et al., 2006). Similarly, the synthesis of benzothiazole derivatives and their evaluation for cytotoxicity against various cancer cell lines reveal the potential of these compounds in cancer therapy (Eshghi et al., 2019).

properties

Molecular Formula

C22H32N4OS

Molecular Weight

400.6 g/mol

IUPAC Name

1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C22H32N4OS/c1-15-12-19-20(13-16(15)2)25-21(24-19)9-10-26(17-6-3-4-7-17)22(28)23-14-18-8-5-11-27-18/h12-13,17-18H,3-11,14H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

NKMVYFQPPRRHFR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCN(C3CCCC3)C(=S)NCC4CCCO4

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCN(C3CCCC3)C(=S)NCC4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.